2-tert-Butyl-1,3-oxazole-4-carbothioamide
CAS No.: 2126162-74-9
Cat. No.: VC4737850
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126162-74-9 |
|---|---|
| Molecular Formula | C8H12N2OS |
| Molecular Weight | 184.26 |
| IUPAC Name | 2-tert-butyl-1,3-oxazole-4-carbothioamide |
| Standard InChI | InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-11-7)6(9)12/h4H,1-3H3,(H2,9,12) |
| Standard InChI Key | NBCBKSFPRGIXBX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC(=CO1)C(=S)N |
Introduction
Structural Characteristics and Molecular Properties
The oxazole core of 2-tert-Butyl-1,3-oxazole-4-carbothioamide consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom. The tert-butyl group at position 2 introduces steric bulk, which enhances the compound’s stability against ring-opening reactions, while the carbothioamide group at position 4 provides a reactive site for further functionalization. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂OS |
| Molecular Weight | 184.26 g/mol |
| IUPAC Name | 2-tert-Butyl-1,3-oxazole-4-carbothioamide |
| Key Functional Groups | Oxazole ring, tert-butyl, carbothioamide |
The tert-butyl group’s electron-donating inductive effect stabilizes the oxazole ring, while the carbothioamide group’s thiocarbonyl moiety introduces polarity, influencing solubility and intermolecular interactions .
Chemical Reactivity and Functional Transformations
The carbothioamide group enables diverse transformations, including:
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiocarbonyl group to sulfoxides or sulfones, altering electronic properties.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbothioamide to a thiol (-SH) or amine (-NH₂) group, expanding utility in peptidomimetic synthesis.
Ring Functionalization
Electrophilic aromatic substitution at the oxazole ring’s 5-position is feasible due to the electron-rich nature of the heterocycle. Halogenation (e.g., bromination) or nitration introduces handles for cross-coupling reactions.
| Oxazole Derivative | Bioactivity | MIC (µg/mL) |
|---|---|---|
| 2-tert-Butyl-4-carboxylic acid | Antibacterial (S. aureus) | 1.6 |
| 4-(4-Bromophenyl)oxazole | Antifungal (C. albicans) | 3.2 |
The carbothioamide group may enhance binding to metalloenzymes or sulfur-rich protein domains, suggesting potential as a protease inhibitor or antimetabolite .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s dual functionality (tert-butyl for lipophilicity, carbothioamide for reactivity) makes it a candidate for:
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Drug Discovery: Scaffold for kinase inhibitors or antimicrobial agents.
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Prodrug Development: Thiourea linkages for controlled drug release.
Materials Science
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Coordination Polymers: The carbothioamide group can chelate metal ions (e.g., Cu²⁺, Zn²⁺), enabling construction of metal-organic frameworks (MOFs).
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Liquid Crystals: Steric effects from the tert-butyl group may induce mesophase behavior in supramolecular assemblies.
Comparative Analysis with Analogous Oxazoles
The carbothioamide derivative’s sulfur atom confers distinct redox and coordination properties compared to oxygen- or nitrogen-based analogs.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Multi-step routes complicate large-scale production.
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Stability Issues: Thiocarbonyl groups may undergo hydrolysis under physiological conditions.
Future research should prioritize:
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Catalyst Design: Developing enantioselective methods for chiral oxazole synthesis.
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Biological Screening: High-throughput assays to evaluate antimicrobial, anticancer, and enzyme-inhibitory potential.
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